molecular formula C21H21NO3 B11592950 methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Cat. No.: B11592950
M. Wt: 335.4 g/mol
InChI Key: GADQDIUUTSVNQA-UWVAXJGDSA-N
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Description

Methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is a complex organic compound with a unique structure that includes a quinoline core and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide and a base like potassium carbonate.

    Formation of the Benzoate Ester: The final step involves the esterification of the quinoline derivative with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate is unique due to its specific structural features, such as the presence of a methoxy group and a benzoate ester, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable target for further research and development.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

InChI

InChI=1S/C21H21NO3/c1-24-15-10-11-19-18(12-15)16-4-3-5-17(16)20(22-19)13-6-8-14(9-7-13)21(23)25-2/h3-4,6-12,16-17,20,22H,5H2,1-2H3/t16-,17+,20+/m1/s1

InChI Key

GADQDIUUTSVNQA-UWVAXJGDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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